molecular formula C16H20FN3O4S B6775850 N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide

Cat. No.: B6775850
M. Wt: 369.4 g/mol
InChI Key: VWNXDWYVZLRXBZ-UHFFFAOYSA-N
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Description

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a pyrazole moiety, and a sulfonamide group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4S/c1-20-14(6-9-18-20)25(21,22)19-16(7-10-24-11-8-16)12-4-3-5-13(23-2)15(12)17/h3-6,9,19H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXDWYVZLRXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)NC2(CCOCC2)C3=C(C(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the fluorination of a suitable aromatic precursor, such as 2-fluoro-3-methoxybenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Oxan-4-yl Intermediate Synthesis: The next step involves the formation of the oxan-4-yl intermediate through a cyclization reaction. This can be achieved by reacting the fluorinated aromatic intermediate with an appropriate diol or epoxide under acidic or basic conditions.

    Pyrazole Formation: The pyrazole ring is then introduced by reacting the oxan-4-yl intermediate with a suitable hydrazine derivative, such as 2-methylhydrazine, under reflux conditions.

    Sulfonamide Introduction: Finally, the sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The aromatic fluorine and methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and fluorinated derivatives.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorinated aromatic ring enhances its binding affinity to hydrophobic pockets in proteins, while the pyrazole moiety can participate in π-π stacking interactions. These combined interactions contribute to its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-carboxamide
  • N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-thiol
  • N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-phosphate

Uniqueness

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2-methylpyrazole-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, while the fluorinated aromatic ring provides stability and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.

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